Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate
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Overview
Description
Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate is an organic compound with a complex structure that includes a carbamoyl group, a cyano group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate typically involves the reaction of methyl acrylate with cyanamide and a suitable carbamoylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(carbamoylamino)benzoate
- Methyl carbamate
- Ethyl 3-(carbamoylamino)-2-cyanoprop-2-enoate
Uniqueness
Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
85690-57-9 |
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Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C6H7N3O3/c1-12-5(10)4(2-7)3-9-6(8)11/h3H,1H3,(H3,8,9,11) |
InChI Key |
FSFKBYACVTVDKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CNC(=O)N)C#N |
Origin of Product |
United States |
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